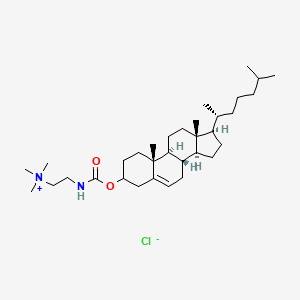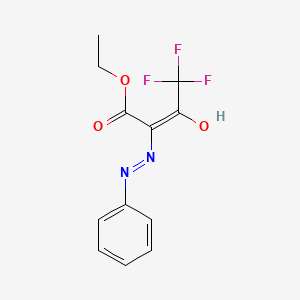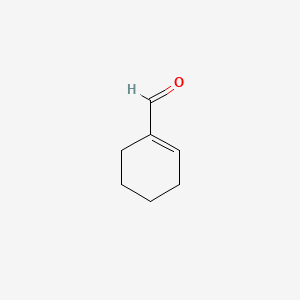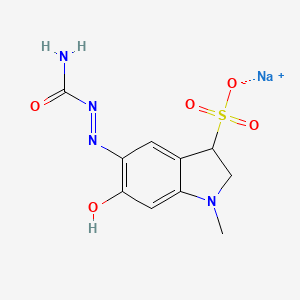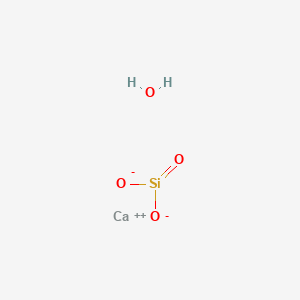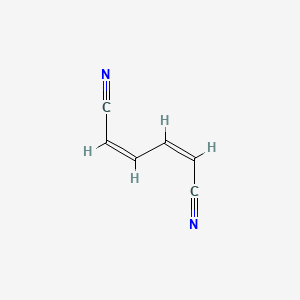
顺反-粘康腈
描述
Cis,cis-Mucononitrile, also known as Z,Z-2,4-hexadienedinitrile, can be prepared by the copper-catalyzed oxidation of o-phenylenediamine . It is a highly reactive compound.
Synthesis Analysis
The synthesis of cis,cis-Mucononitrile involves the copper-catalyzed oxidation of o-phenylenediamine . Additionally, Pt-catalyzed addition of diethylphosphine to cis,cis-Mucononitrile yields a new diphosphine, Et2PCH(CN)CH(CH2CH2CN)PEt2 .Molecular Structure Analysis
The molecular structure of cis,cis-Mucononitrile is represented by the linear formula NCCH=CHCH=CHCN . It has a molecular weight of 104.11 g/mol .Chemical Reactions Analysis
Cis,cis-Mucononitrile undergoes various chemical reactions. For instance, it can be converted to muconolactone through a cyclo-isomerization process . The reaction mechanism involves the irreversible ring closing of MA to produce lactones .Physical And Chemical Properties Analysis
Cis,cis-Mucononitrile has a melting point of 128-131 °C . It is soluble in water and organic solvents such as acetone and ethanol.科学研究应用
Enzyme Substrate Specificity and Binding Mode Analysis
cis,cis-Mucononitrile: has been studied for its interaction with aliphatic nitrilases. Computational studies have shown that it exhibits the highest binding affinity with most of the studied proteins, indicating its potential as a substrate for nitrilase enzymes . This property is significant for understanding enzyme specificity and could be utilized in biocatalysis applications where nitrilase enzymes are used to convert nitriles into their corresponding carboxylic acids and ammonia.
Production of Biobased Polymers
The compound serves as a precursor in the synthesis of functional polymers. By incorporating cis,cis-Mucononitrile into polymer chains, researchers can tailor the electrical, optical, or mechanical characteristics of materials for various material science applications. This application is crucial for developing new materials with specific desired properties.
Renewable Chemical Production
cis,cis-Mucononitrile: is involved in the production of renewable chemicals such as terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass. These acids are essential monomers for the polyester and polyamide industries and are traditionally derived from petroleum-based sources. The use of cis,cis-Mucononitrile in this process represents a sustainable alternative .
Coordination Chemistry and Catalysis
In coordination chemistry, cis,cis-Mucononitrile can be used to study the thermal decomposition mechanisms of coordination polymers. These polymers have applications in catalysis and materials science, where understanding the decomposition process is vital for designing materials with specific thermal properties .
Molecular Docking Studies
cis,cis-Mucononitrile: is used in molecular docking studies to predict the binding mode and substrate specificity of enzymes. This application is particularly relevant in drug discovery and design, where knowing how a molecule interacts with a target protein can inform the development of new pharmaceuticals .
Chemical Synthesis
The compound may be used in chemical synthesis, where it acts as a building block for creating new molecules. For example, the Pt-catalyzed addition of diethylphosphine to cis,cis-Mucononitrile yields new diphosphines, which have potential applications in various chemical reactions .
作用机制
Target of Action
The primary target of cis,cis-Mucononitrile is the biochemical pathway that leads to the production of valuable polymers and drugs, such as adipic acid and terephthalic acid . This compound is used as a starting material in these processes .
Mode of Action
cis,cis-Mucononitrile interacts with its targets through a series of chemical reactions. It can be prepared by the copper-catalyzed oxidation of o-phenylenediamine . In the presence of catalysts, it can be converted into valuable industrial chemicals .
Biochemical Pathways
cis,cis-Mucononitrile is involved in the production of renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass via muconic acid . In this conversion scheme, cis,cis-mucononic acid is first obtained by fermentation using either sugar or lignin monomers as a feedstock . The diunsaturated cis,cis-diacid is then isomerized to trans,trans-muconic acid, reacted with biobased ethylene through Diels–Alder cycloaddition, and further hydrogenated or dehydrogenated to yield the desired 100% renewable cyclic dicarboxylic acid .
Pharmacokinetics
Its conversion into valuable chemicals involves a series of chemical reactions, including isomerization, diels–alder cycloaddition, and hydrogenation or dehydrogenation . These reactions likely influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of cis,cis-Mucononitrile’s action is the production of valuable chemicals, such as adipic acid and terephthalic acid . These chemicals are important monomers for the polyester and polyamide industries .
Action Environment
The action of cis,cis-Mucononitrile is influenced by environmental factors such as pH. For instance, the reactivity of muconic acid in aqueous media strongly depends on pH . Conversely, under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer .
安全和危害
Cis,cis-Mucononitrile is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
未来方向
属性
IUPAC Name |
(2Z,4Z)-hexa-2,4-dienedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQYLCRMTTXKHS-CCAGOZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC#N)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C#N)\C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis,cis-Mucononitrile | |
CAS RN |
1557-59-1 | |
| Record name | 2,4-Hexadienedinitrile, (2Z,4Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis-Mucononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEXADIENEDINITRILE, (2Z,4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the common synthetic routes for producing cis,cis-mucononitrile?
A: cis,cis-Mucononitrile can be synthesized through several methods. One approach involves the copper-catalyzed oxidation of o-phenylenediamine. This method utilizes molecular oxygen and copper salts as catalysts, leading to the efficient formation of cis,cis-mucononitrile at room temperature [, ]. Another method involves oxidizing 2-aminobenzotriazole with lead tetra-acetate or iodobenzene diacetate, resulting in high yields of cis,cis-mucononitrile [].
Q2: Can you describe the structural characteristics of cis,cis-mucononitrile?
A: cis,cis-Mucononitrile (C6H4N2) is a conjugated diene with two nitrile (CN) groups on each end, positioned on the same side of the double bond (cis configuration). While the provided research does not explicitly detail its spectroscopic data, NMR studies have used cis,cis-mucononitrile as a solute to investigate liquid crystalline behaviour, confirming its structure [].
Q3: Are there any notable applications for cis,cis-mucononitrile in chemical synthesis?
A: While the provided research focuses on the synthesis of cis,cis-mucononitrile, one study highlights its use in studying liquid crystalline phases []. It was utilized as a solute to understand the ordering and behaviour of molecules within these phases, showcasing its application in material science research.
Q4: What is known about the reaction mechanisms involved in the synthesis of cis,cis-mucononitrile?
A: The copper-catalyzed oxidation of o-phenylenediamine to cis,cis-mucononitrile likely proceeds through a metal-catalyzed oxidative cleavage of the aromatic ring []. While detailed mechanistic studies are not presented in the provided research, the proposed mechanism involves the formation of a copper-nitrogen bonded intermediate followed by intramolecular reactions ultimately leading to ring cleavage and mucononitrile formation.
Q5: Has the regiochemistry of reactions involving cis,cis-mucononitrile been investigated?
A: Although not directly focused on cis,cis-mucononitrile, one study investigated the regiochemistry of a platinum-catalyzed hydrophosphination reaction using a structurally similar diene, cis,cis-mucononitrile []. This research highlights the potential for regioselectivity in reactions involving dienes like cis,cis-mucononitrile, depending on the catalyst and reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




